Cas no 22323-82-6 ((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol)

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 化学的及び物理的性質
名前と識別子
-
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-
- D-1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
- D-(+)-1,2-ISOPROPYLIDENEGLYCEROL
- D-ALPHA,BETA-ISOPROPYLIDENEGLYCEROL
- ISOPROPYLIDENEGLYCEROL (S)-(+)-1,2-O-
- 1,2-ISOPROPYLIDENE-SN-GLYCEROL
- 1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
- (S)-(+)-1,2-O-ISOPROPYLIDENEGLYCEROL
- S-(+)-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-METHANOL
- (S)-(+)-2,2-DIMETHYL-4-HYDROXYMETHYL-1,3-DIOXOLANE
- (S)-2,2-DIMETHYL 4-HYDROXYMETHYL-1,3-DIOXOLANE
- (S)-2,3-ISOPROPYLIDENE GLYCEROL
- S-(-)-2,3-O-ISOPROPYLIDENEGLYCEROL
- S-(+)-2,3-O-ISOPROPYLIDENEGLYCEROL
- (S)-GLYCEROL ACETONIDE
- (S)-(+)-SOLKETAL
- (S)-(+)-1,2-Isopropylideneglycerol
- D-Glycerol-acetonide
- S-Glycerol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (4S)-
- (+)-2,3-O-Isopropylidene-sn-glycerol
- S-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(+)-2,3-O-Isopropylideneglycerol
- 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane
- s-glycerol acetonide
- [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- (S)-Solketal
- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- RNVYQYLELCKWAN-YFKPBYRVSA-N
- (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- D-Acetone glycerol
- (S)-Glycerol-acetonide
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methan
-
- MDL: MFCD00063239
- インチ: 1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
- InChIKey: RNVYQYLELCKWAN-YFKPBYRVSA-N
- ほほえんだ: O1[C@@]([H])(C([H])([H])O[H])C([H])([H])OC1(C([H])([H])[H])C([H])([H])[H]
- BRN: 80118
計算された属性
- せいみつぶんしりょう: 132.07900
- どういたいしつりょう: 132.078644
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): -0.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.07 g/mL at 25 °C(lit.)
- ふってん: 90°C/20mmHg(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.434(lit.)
- すいようせい: miscible
- あんていせい: Stable. Flammable. Incompatible with oxidizing agents.
- PSA: 38.69000
- LogP: 0.13020
- ひせんこうど: 11 º (c=5, CH3OH)
- マーカー: 5213
- 光学活性: [α]20/D +13.5°, neat
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:1
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- 福カードFコード:10
- RTECS番号:JI0400000
- セキュリティ用語:S24/25
- ちょぞうじょうけん:2-8°C
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 税関データ
- 税関コード:29329970
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005347-1g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 98% | 1g |
¥27 | 2024-05-24 | |
eNovation Chemicals LLC | D402234-500g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 97% | 500g |
$700 | 2024-06-05 | |
eNovation Chemicals LLC | D522561-10g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 98% | 10g |
$225 | 2024-08-03 | |
Apollo Scientific | OR40067-5g |
(4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane |
22323-82-6 | 98% | 5g |
£15.00 | 2025-02-20 | |
Apollo Scientific | OR40067-25g |
(4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane |
22323-82-6 | 98% | 25g |
£29.00 | 2025-02-20 | |
ChemScence | CS-W013415-25g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 99.15% | 25g |
$42.0 | 2022-04-27 | |
Ambeed | A138506-1g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 98% | 1g |
$5.0 | 2025-02-26 | |
Enamine | EN300-86444-0.05g |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
22323-82-6 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
ChemScence | CS-W013415-100g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 99.15% | 100g |
$155.0 | 2022-04-27 | |
TRC | D472635-5g |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
22323-82-6 | 5g |
$81.00 | 2023-05-18 |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 関連文献
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Thomas Markowski,Simon Drescher,Annette Meister,Alfred Blume,Bodo Dobner Org. Biomol. Chem. 2014 12 3649
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4. Lipase-catalysed transesterification in the preparation of optically active solketalEero V?nttinen,Liisa T. Kanerva J. Chem. Soc. Perkin Trans. 1 1994 3459
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Jing Jin,Sandro Guidi,Zahra Abada,Zacharias Amara,Maurizio Selva,Michael W. George,Martyn Poliakoff Green Chem. 2017 19 2439
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6. Selective catalytic etherification of glycerol formal and solketal with dialkyl carbonates and K2CO3Maurizio Selva,Vanni Benedet,Massimo Fabris Green Chem. 2012 14 188
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Arshpreet Kaur,Poonam,Madhuri T. Patil,Surinder K. Mehta,Deepak B. Salunke RSC Adv. 2018 8 9587
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Yuxi Li,Jin Wang,Xiaoxiao Zhang,Wenjun Guo,Fu Li,Min Yu,Xiuqi Kong,Wenjie Wu,Zhangyong Hong Org. Biomol. Chem. 2015 13 7681
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Rocio Villa,Elena Alvarez,Susana Nieto,Antonio Donaire,Eduardo Garcia-Verdugo,Santiago V. Luis,Pedro Lozano Green Chem. 2020 22 5701
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(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanolに関する追加情報
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A Comprehensive Overview
The compound (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, identified by the CAS registry number CAS No. 22323-82-6, is a versatile and intriguing molecule with significant applications in various fields of chemistry and biology. This compound is particularly notable for its chiral nature and its role in asymmetric synthesis, making it a valuable tool in modern organic chemistry. Recent advancements in its synthesis and application have further highlighted its potential in drug discovery and material science.
Structurally, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol consists of a 1,3-dioxolane ring system with a methyl group at the 4-position and two methyl substituents at the 2-position. The presence of the dioxolane ring imparts unique electronic and steric properties to the molecule, which are critical for its reactivity and selectivity in various chemical reactions. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a pivotal role in determining its biological activity and interaction with other molecules.
Recent studies have focused on the synthesis of this compound using environmentally friendly methods. For instance, researchers have explored the use of enzymatic catalysis to achieve high enantioselectivity in its preparation. This approach not only enhances the efficiency of the synthesis process but also aligns with the growing demand for sustainable chemical practices. Additionally, advancements in asymmetric induction techniques have enabled the production of this compound with exceptional optical purity, further solidifying its importance in chiral chemistry.
In terms of applications, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol has found extensive use as a chiral auxiliary in organic synthesis. Its ability to induce asymmetry in otherwise symmetric molecules has made it indispensable in the construction of complex molecular architectures. Recent research has demonstrated its utility in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals. For example, it has been employed as a key intermediate in the synthesis of certain antibiotics and antiviral drugs.
The compound's role in material science is another area that has garnered significant attention. Its unique physical properties make it a promising candidate for applications in polymer chemistry and nanotechnology. Researchers have investigated its potential as a building block for constructing advanced materials with tailored functionalities. For instance, its ability to form stable supramolecular assemblies has been leveraged to develop novel materials for sensing and catalysis.
From an analytical standpoint, the characterization of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided unprecedented insights into its molecular structure and dynamic behavior. These advancements have not only improved our understanding of the compound but also facilitated its precise characterization in complex mixtures.
In conclusion, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol stands as a testament to the ingenuity of modern chemical research. Its unique properties and versatile applications continue to drive innovation across diverse scientific disciplines. As research progresses, it is anticipated that this compound will unlock new possibilities in drug development, materials science, and beyond.
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